molecular formula C13H8F4O B6374578 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% CAS No. 1261823-77-1

3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95%

Cat. No. B6374578
CAS RN: 1261823-77-1
M. Wt: 256.19 g/mol
InChI Key: IXKPJSYJABXRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% (3F4TFPP) is a compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 160-163 °C and is soluble in water, ethanol, and methanol. 3F4TFPP is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material in the synthesis of various compounds. It has also been used in the production of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% is not well understood. However, it is thought to act as a catalyst in organic reactions by forming an intermediate complex with the reactants. This complex then undergoes a series of reactions to produce the desired product. It is also thought to act as a nucleophilic catalyst in the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% are not well understood. However, it is thought to act as a catalyst in organic reactions and as a nucleophilic catalyst in the formation of covalent bonds between molecules. It is also thought to act as an inhibitor of proteases, which are enzymes involved in the breakdown of proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its stability in a variety of solvents. However, it is important to note that 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% is a hazardous material and should be handled with care. In addition, its use in laboratory experiments should be limited to those reactions that do not involve the formation of highly reactive intermediates.

Future Directions

There are a number of potential future directions for the use of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95%. One possible direction is the development of new synthesis methods for the production of compounds derived from 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95%. Another potential direction is the development of new applications for 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95%, such as its use in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% and its potential as an inhibitor of proteases. Finally, further research could be conducted on the mechanism of action of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% and its potential as a catalyst in organic reactions.

Synthesis Methods

3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-trifluoromethylphenol and 3-fluorobenzaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction occurs in the presence of a solvent, such as ethanol or methanol, at a temperature of 60-80 °C. The product is then purified by recrystallization from ethanol or methanol. Other methods of synthesis include the reaction of 4-trifluoromethylphenol and 3-fluorobenzaldehyde in the presence of a Lewis acid, such as zinc chloride, or the reaction of 3-fluorobenzaldehyde and 4-trifluoromethylphenol in the presence of a base, such as potassium carbonate.

Scientific Research Applications

3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material in the synthesis of various compounds. It has also been used in the production of pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in the synthesis of various compounds, such as 3-fluoro-4-(4-trifluoromethylphenyl)phenol sulfonates, which are used as surfactants. 3-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% has also been used in the synthesis of 3-fluoro-4-(4-trifluoromethylphenyl)phenol derivatives, which have been used as inhibitors of proteases.

properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPJSYJABXRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684434
Record name 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261823-77-1
Record name 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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